molecular formula C17H21N3O3 B564770 Gabazine Ethyl Ester CAS No. 763886-63-1

Gabazine Ethyl Ester

Katalognummer: B564770
CAS-Nummer: 763886-63-1
Molekulargewicht: 315.373
InChI-Schlüssel: QEMMLRVUEGGDAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .

Industrial Production Methods: In industrial settings, the preparation of esters like this compound often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Analyse Chemischer Reaktionen

Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

    Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Gabazine ethyl ester has been extensively used to investigate the role of GABA A receptors in neuronal activity. Its application as an antagonist allows researchers to elucidate the mechanisms underlying synaptic inhibition.

  • Case Study: Effects on Neuronal Activity
    A study demonstrated that this compound significantly alters holding currents in neurons by inhibiting GABAergic transmission. When applied alongside flunitrazepam, an enhancement of the overall effect was observed, indicating that this compound can function at different binding sites on the GABA A receptor compared to traditional benzodiazepines .

Pharmacological Investigations

The compound's properties have been leveraged to explore potential therapeutic applications, especially in conditions characterized by dysregulated GABAergic signaling.

  • Case Study: Modulation of Pain Responses
    Research has shown that this compound can modulate pain responses in animal models. By inhibiting GABA A receptor activity, it was observed that the compound could potentially reverse opioid-induced respiratory depression, suggesting its utility in pain management strategies .

Biochemical Properties and Mechanism of Action

This compound functions primarily as a competitive antagonist at the GABA A receptor, impacting various biochemical pathways:

  • Target Interaction : The ethyl ester moiety enhances binding affinity to specific receptor subtypes, optimizing interactions with amino acid residues within the receptor's binding pocket .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, allowing for effective modulation of GABAergic neurotransmission with potential clinical implications.

Data Table: Comparison of this compound with Other Compounds

CompoundMechanism of ActionKey ApplicationsReferences
This compoundCompetitive antagonist at GABA A receptorsNeuroscience research, pain modulation
FlunitrazepamPositive allosteric modulatorAnxiety disorders, muscle relaxation
L-Cysteine Ethyl EsterThiol donor, redox signalingReversal of opioid effects

Wirkmechanismus

Gabazine Ethyl Ester exerts its effects by binding to the gamma-aminobutyric acid recognition site of the receptor-channel complex and acting as an allosteric inhibitor of channel opening . This reduces gamma-aminobutyric acid-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thereby preventing neuronal hyperpolarization . The compound is particularly effective in antagonizing alpha 4 beta delta subunit-containing gamma-aminobutyric acid type A receptors .

Vergleich Mit ähnlichen Verbindungen

  • Bicuculline
  • Picrotoxin
  • Gamma-hydroxybutyric acid (GHB) receptor antagonists

Biologische Aktivität

Gabazine Ethyl Ester, a derivative of the well-known GABA A receptor antagonist Gabazine, has garnered attention in neuroscience for its potential to modulate GABAergic neurotransmission. This compound primarily acts on GABA A receptors, which are crucial for inhibitory signaling in the central nervous system (CNS). Understanding its biological activity is essential for elucidating its role in neurological research and potential therapeutic applications.

Target of Action

This compound specifically targets the GABA A receptors , which are pivotal in mediating inhibitory synaptic transmission in the brain. These receptors are composed of various subunits, with the α1β2γ2 configuration being a primary target for the compound's action.

Mode of Action

As a competitive antagonist , this compound inhibits the binding of GABA to its receptors, thereby reducing inhibitory neurotransmission. This antagonistic action can lead to increased neuronal excitability and altered synaptic plasticity, which may have implications for conditions such as epilepsy and anxiety disorders.

Biochemical Pathways

The compound significantly influences the GABAergic neurotransmission pathway , where it competes with GABA at the receptor sites, leading to changes in synaptic currents and overall neuronal activity. This modulation can affect various physiological processes, including learning and memory .

Absorption and Distribution

This compound's pharmacokinetic profile is characterized by its ability to penetrate the blood-brain barrier (BBB), allowing it to exert effects on CNS functions. Studies indicate that its structural properties facilitate effective absorption and distribution within the brain .

Metabolism and Excretion

The metabolism of this compound involves enzymatic hydrolysis, converting it back into Gabazine. This reversible reaction plays a crucial role in determining the duration and intensity of its biological effects.

Cellular Effects

Research indicates that this compound exhibits similar cellular effects to those observed with Gabazine itself. It has been shown to reduce GABA-mediated synaptic inhibition, influencing neuronal firing rates and synaptic strength .

Case Studies

  • Neuronal Currents : In vitro studies demonstrated that this compound selectively inhibited neuronal currents in hippocampal neurons, suggesting its potential utility in studying hippocampal function related to learning and memory .
  • Behavioral Studies : Animal models have shown that systemic administration of this compound can alter locomotor activity and seizure thresholds, indicating its impact on behavioral outcomes associated with GABAergic modulation .

Research Applications

This compound serves as a valuable tool in scientific research for investigating the role of GABA A receptors in various neurological disorders. Its applications extend to:

  • Drug Development : As a research compound, it aids in understanding receptor interactions and developing new therapeutic agents targeting GABA A receptors.
  • Neurological Disorder Studies : It is used to model conditions like anxiety, epilepsy, and other disorders linked to GABAergic dysfunctions .

Comparison with Similar Compounds

To contextualize this compound's activity, it is beneficial to compare it with other known GABA A receptor modulators:

CompoundTypeMechanism of ActionSelectivity
GabazineAntagonistCompetitive inhibition of GABA bindingHigh
ZolpidemAgonistPositive allosteric modulationα1GABA AR selective
DCUK-OEtPositive ModulatorEnhances GABA currents at specific receptorsSubunit-specific

This compound's unique antagonistic properties contrast with the agonistic actions of compounds like Zolpidem, highlighting its potential role in therapeutic interventions where inhibition is desired.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Gabazine Ethyl Ester, and how can purity be ensured during synthesis?

this compound synthesis typically involves esterification reactions, where carboxylic acid derivatives react with ethanol under catalytic conditions. Key steps include:

  • Purification : Use high-performance liquid chromatography (HPLC) or recrystallization to isolate the compound.
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation .
  • Purity assessment : Quantify impurities using gas chromatography (GC) or thin-layer chromatography (TLC) with reference standards.

Q. How does this compound interact with GABAA receptors in preliminary in vitro models?

this compound acts as a competitive antagonist at GABAA receptors. Methodologically:

  • Receptor specificity : Validate using patch-clamp electrophysiology in transfected HEK293 cells expressing GABAA subunits.
  • Dose-response curves : Generate IC50 values via concentration gradients (e.g., 1 nM–100 µM) to quantify potency .
  • Control experiments : Co-apply agonists like muscimol to confirm reversibility of antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different neural circuits (e.g., dopamine neurons vs. cortical networks)?

Discrepancies may arise from receptor subunit composition or experimental conditions. Strategies include:

  • Subunit-specific assays : Use CRISPR-edited neuronal lines to isolate α/β/γ subunit contributions.
  • In vivo electrophysiology : Compare gabazine’s effects in ventral tegmental area (VTA) dopamine neurons versus cortical pyramidal cells using tetrode recordings .
  • Pharmacokinetic profiling : Measure brain-region-specific drug distribution via microdialysis to account for bioavailability differences .

Q. What experimental design optimizes the study of this compound’s impact on dopamine neuron pauses in awake-behaving models?

A robust design incorporates:

  • Behavioral paradigms : Pair intracranial self-stimulation (ICSS) with gabazine administration to link neural pauses to reward-seeking behavior.
  • Sliding-window analysis : Quantify pre/post-drug changes in interspike intervals (ISIs) to capture pause dynamics (e.g., %PSI metric) .
  • Negative controls : Use ddHTP-expressing mice to isolate gabazine’s effects from nonspecific viral expression artifacts .

Q. How should researchers address variability in this compound’s efficacy across anesthetic models (e.g., isoflurane vs. ketamine)?

Contradictions in hypnotic effects (e.g., reduced isoflurane-induced LORR but unchanged ketamine effects) require:

  • Mechanistic dissection : Compare gabazine’s modulation of GABAA vs. NMDA receptor pathways using selective agonists/antagonists.
  • Circuit-level mapping : Employ optogenetics to stimulate GABAergic inputs to dopamine neurons under different anesthetics .
  • Dose standardization : Normalize gabazine concentrations to brain-region-specific thresholds using pharmacokinetic modeling .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Central composite design (CCD) : Optimize reaction yields or dose ranges using factorial experiments with axial points (Table 1 in ).
  • Permutation tests : Assess significance of neural pause metrics (e.g., %PSI) to avoid parametric assumptions .
  • Error propagation analysis : Quantify uncertainties in IC50 values using Monte Carlo simulations.

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document synthesis steps, including catalyst ratios, reaction times, and purification methods .
  • Open data practices : Share raw electrophysiology traces and processed datasets in repositories like Zenodo.
  • Reagent validation : Use commercial standards (e.g., Sigma-Aldrich) for cross-lab consistency .

Q. Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in vivo?

  • Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services .
  • Ethical oversight : Obtain IACUC approval for animal studies, emphasizing minimization of distress during intracranial procedures .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Eigenschaften

IUPAC Name

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMLRVUEGGDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675621
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763886-63-1
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.